molecular formula C14H7F4N3O2 B1417714 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-06-4

3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1417714
CAS No.: 1219454-06-4
M. Wt: 325.22 g/mol
InChI Key: JGBRSNZQUZGJMS-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a useful research compound. Its molecular formula is C14H7F4N3O2 and its molecular weight is 325.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . It interacts with enzymes such as Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola, inhibiting their activity and preventing bacterial growth . Additionally, it has been found to bind to specific proteins, altering their function and leading to various biochemical effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in bacterial resistance, thereby enhancing its antibacterial efficacy . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to a disruption in metabolic pathways and ultimately causing cell death in target bacteria.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to bacterial enzymes and proteins, inhibiting their activity and preventing the bacteria from carrying out essential functions . It acts as an enzyme inhibitor, blocking the active sites of target enzymes and preventing substrate binding. Additionally, it can induce changes in gene expression, leading to the downregulation of genes involved in bacterial survival and resistance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to increased bacterial cell death and reduced resistance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, it may lead to toxic effects, including damage to non-target cells and tissues. Threshold effects have been observed, with a specific dosage range required to achieve optimal antibacterial activity while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for bacterial metabolism . It inhibits key metabolic enzymes, leading to a disruption in metabolic flux and a reduction in metabolite levels. This disruption in metabolic pathways contributes to the antibacterial activity of the compound, as it prevents the bacteria from carrying out essential metabolic functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its antibacterial activity. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with target enzymes and proteins, thereby modulating its antibacterial activity.

Properties

IUPAC Name

3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-8-1-2-10(14(16,17)18)9(6-8)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBRSNZQUZGJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 3
Reactant of Route 3
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 4
Reactant of Route 4
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 5
Reactant of Route 5
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 6
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.